(S)-2-(Azidomethyl)-1-Boc-pyrrolidine chemical properties
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine chemical properties
An In-Depth Technical Guide to (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine has emerged as a cornerstone chiral building block for researchers, scientists, and drug development professionals. Its unique trifunctional architecture—a stereodefined pyrrolidine core, a versatile azidomethyl group, and a stable Boc-protecting group—positions it as a highly valuable intermediate in the synthesis of complex molecular entities. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, making its derivatives of high interest.[1][2] This guide provides an in-depth exploration of the compound's chemical properties, a robust and field-tested synthetic protocol, its key chemical transformations, and its strategic application in medicinal chemistry, with a focus on the causality behind experimental choices to ensure both accuracy and practical utility.
Physicochemical and Structural Profile
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is a stable, colorless to faint yellow liquid at room temperature.[3][4] The structure's key features are the tert-butoxycarbonyl (Boc) group, which protects the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enhancing overall stability, and the primary azide (-CH₂N₃) at the C2 position.[3][5] This azide is the primary reactive handle for a variety of powerful chemical transformations. The (S)-stereochemistry is derived from its common precursor, L-proline, a member of the natural chiral pool.[6]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | (S)-2-(Azidomethyl)-1-(tert-butoxycarbonyl)pyrrolidine, tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate | [3][4] |
| CAS Number | 168049-26-1 | [3][5][7] |
| Molecular Formula | C₁₀H₁₈N₄O₂ | [3][5][7] |
| Molecular Weight | 226.28 g/mol | [3][5][7] |
| Appearance | Colorless to faint yellow liquid | [3][4] |
| Purity | ≥ 98% (Chiral Purity) | [3][4] |
| Optical Rotation | [α]/D = -48.5 ± 1° (c = 1 in Chloroform) | [3][4] |
| Storage | 2 - 8 °C, under inert atmosphere | [3][4] |
Stereocontrolled Synthesis: From L-Proline to a Versatile Intermediate
The most reliable and stereospecific synthesis begins with N-Boc-L-proline, a readily available and cost-effective starting material. This pathway ensures the retention of the desired (S)-stereochemistry throughout the transformation. The overall workflow involves the selective reduction of the carboxylic acid, activation of the resulting primary alcohol, and subsequent nucleophilic substitution to introduce the azide.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
-
Rationale: The carboxylic acid must be reduced to a primary alcohol to prepare it for activation. Borane complexes (e.g., BH₃·THF) are preferred over harsher reagents like LiAlH₄ to minimize side reactions and ensure a cleaner conversion.
-
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-THF complex (approx. 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.
-
Step 2: Mesylation of N-Boc-L-prolinol
-
Rationale: The primary hydroxyl group is a poor leaving group. It must be converted into a better one, such as a mesylate, to facilitate nucleophilic substitution by the azide ion. The reaction is run at 0 °C to prevent potential side reactions like the formation of elimination products.[8]
-
Procedure:
-
Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triethylamine (Et₃N, approx. 1.5 eq) to act as a base, scavenging the HCl generated during the reaction.[8]
-
Slowly add methanesulfonyl chloride (MsCl, approx. 1.2 eq) dropwise.[8]
-
Stir the reaction at 0 °C and monitor by TLC. Upon completion, perform an aqueous work-up to remove the triethylamine hydrochloride salt. The resulting organic layer contains the crude mesylate.
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Step 3: Synthesis of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine
-
Rationale: This is a classic Sₙ2 reaction. A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the ionic sodium azide and the organic mesylate, promoting a fast reaction rate. Heating is often required to drive the substitution to completion.[8]
-
Procedure:
-
Dissolve the crude mesylate from the previous step in DMF.
-
Add sodium azide (NaN₃, approx. 2.0-3.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate engineering controls and PPE.
-
Heat the reaction mixture to 60-80 °C and stir until TLC indicates the disappearance of the mesylate.[8]
-
After cooling to room temperature, perform an aqueous work-up, extracting the product with an organic solvent.
-
The crude product can be purified by column chromatography on silica gel to yield pure (S)-2-(Azidomethyl)-1-Boc-pyrrolidine.
-
Core Reactivity and Key Transformations
The synthetic utility of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine stems primarily from the reactivity of the azide group, which can be cleanly and efficiently converted into other valuable functional groups.
The Azide as a Bioorthogonal Handle: Click Chemistry
The azide group is a premier functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][9] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups, making it a favored strategy in drug discovery for rapidly linking molecular fragments.[10][11][]
Caption: Schematic of the CuAAC "click" reaction.
Protocol: General Procedure for CuAAC Reaction
-
In a flask, dissolve (S)-2-(Azidomethyl)-1-Boc-pyrrolidine (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add sodium ascorbate (0.1-0.3 eq) as a reducing agent to generate the active Cu(I) species in situ.
-
Add a copper(II) sulfate (CuSO₄) solution (0.05-0.1 eq).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor by TLC or LC-MS. Upon completion, isolate the triazole product via extraction and purify as necessary, often by simple filtration or chromatography.
Unmasking the Amine: Reduction to (S)-1-Boc-2-(aminomethyl)pyrrolidine
The azide group can be selectively reduced to a primary amine, a fundamental functional group in medicinal chemistry.[13] This transformation provides access to (S)-1-Boc-2-(aminomethyl)pyrrolidine, another critical building block used in the synthesis of IKKβ inhibitors and other therapeutics. Catalytic hydrogenation is the cleanest and most common method for this purpose.
Caption: Conversion of the azide to a primary amine via hydrogenation.
Protocol: Catalytic Hydrogenation
-
Dissolve (S)-2-(Azidomethyl)-1-Boc-pyrrolidine in a solvent such as methanol or ethanol.[8]
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with H₂).
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the mixture vigorously until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by column chromatography.[8]
Strategic Applications in Drug Discovery
The pyrrolidine ring is a prevalent motif in pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a constrained scaffold to orient substituents in three-dimensional space.[1] (S)-2-(Azidomethyl)-1-Boc-pyrrolidine serves as an ideal starting point for introducing this scaffold.
-
Synthesis of Novel Heterocycles: The triazoles formed via click chemistry are stable, aromatic linkers that mimic the properties of amide bonds but are not susceptible to enzymatic cleavage. This makes them excellent for linking different pharmacophores together.
-
Peptide and Peptidomimetic Synthesis: After reduction of the azide and deprotection of the Boc group, the resulting diamine can be incorporated into peptide chains or used to create complex peptidomimetics.[5]
-
Fragment-Based Drug Discovery (FBDD): The compound is ideal for FBDD campaigns. The pyrrolidine core can serve as an anchor to bind a target protein, while the azide allows for the rapid "clicking" of a library of alkyne-containing fragments to explore adjacent binding pockets and optimize potency.[3]
-
Development of Chiral Catalysts: The amine derivative, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is a precursor to chiral organocatalysts used in asymmetric synthesis to control the stereochemical outcome of reactions.[14]
Safety, Handling, and Storage
-
Storage: Store the compound in a tightly sealed container at 2-8 °C as recommended by suppliers.[3][4]
-
Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Azide Precaution: While this compound is a stable liquid, organic azides as a class are potentially energetic and can be sensitive to shock, heat, or friction. Avoid exposure to strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Always handle in a well-ventilated fume hood.
-
Sodium Azide: The reagent used in its synthesis, sodium azide, is acutely toxic and must be handled with extreme care.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure proper grounding of equipment and follow established safety protocols for handling these materials.
-
Conclusion
(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, predictable reactivity, and the immense power of the transformations it enables—most notably click chemistry and reduction to the primary amine—provide a streamlined pathway to novel and complex molecules. By understanding the principles behind its synthesis and application, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
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MySkinRecipes. (S)-2-(Azidomethyl)-1-Boc-pyrrolidine. [Link][5]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link][10]
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MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link][14]
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PubChem. (R)-2-(Azidomethyl)-1-Boc-pyrrolidine. [Link]
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African Rock Art. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][6]
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